molecular formula C15H21NO4S B3006746 3-(4-Cyclohexylbenzenesulfonamido)propanoic acid CAS No. 790271-25-9

3-(4-Cyclohexylbenzenesulfonamido)propanoic acid

Cat. No.: B3006746
CAS No.: 790271-25-9
M. Wt: 311.4
InChI Key: WATMKOQCBUNILJ-UHFFFAOYSA-N
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Description

3-(4-Cyclohexylbenzenesulfonamido)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone linked via a sulfonamide group to a 4-cyclohexylbenzene moiety. The sulfonamide group (-SO₂NH-) bridges the aromatic and aliphatic components, while the cyclohexyl substituent enhances lipophilicity and steric bulk. The cyclohexyl group may improve membrane permeability compared to polar substituents, though it could reduce aqueous solubility.

Properties

IUPAC Name

3-[(4-cyclohexylphenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c17-15(18)10-11-16-21(19,20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-9,12,16H,1-5,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATMKOQCBUNILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-Cyclohexylbenzenesulfonamido)propanoic acid typically involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with beta-alanine under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the amino group of beta-alanine. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

3-(4-Cyclohexylbenzenesulfonamido)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-Cyclohexylbenzenesulfonamido)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Cyclohexylbenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the cyclohexyl and benzene rings provide hydrophobic interactions that enhance the binding affinity of the compound to its targets .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their properties:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Use
3-(4-Cyclohexylbenzenesulfonamido)propanoic acid 4-Cyclohexylbenzene C₁₅H₂₁NO₄S 311.4 Enzyme inhibition (theoretical)
3-((4-Hydroxyphenyl)amino)propanoic acid 4-Hydroxyphenyl C₉H₁₁NO₃ 197.2 Anticancer, antioxidant
3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid 4'-Chloro-biphenyl C₁₅H₁₄ClNO₄S 339.8 Research chemical (structural studies)
(2S)-3-Carbamoyl-2-(4-methoxybenzenesulfonamido)propanoic acid 4-Methoxybenzenesulfonamido C₁₁H₁₄N₂O₆S 326.3 Crystallography, enzyme studies
3-(4-Hydroxy-3-nitrophenyl)propanoic acid 4-Hydroxy-3-nitrophenyl C₉H₉NO₅ 211.2 Laboratory research

Key Differences and Implications

Substituent Effects on Lipophilicity and Solubility: The cyclohexyl group in the target compound increases LogP (predicted ~3.5), enhancing lipid membrane penetration but reducing water solubility. In contrast, the 4-hydroxyphenyl analogue (LogP ~1.2) exhibits higher solubility due to its polar -OH group, making it more suitable for aqueous-based pharmacological applications .

Electronic and Steric Modifications: The methoxy group in the 4-methoxybenzenesulfonamido derivative () donates electron density via resonance, reducing sulfonamide acidity (pKa ~9–10) compared to the target compound’s sulfonamide (pKa ~8–9). This alters hydrogen-bonding interactions with biological targets .

Biological Activity :

  • The 4-hydroxyphenyl derivatives () demonstrate marked antioxidant and anticancer activity, attributed to radical-scavenging -OH groups and apoptosis induction .
  • Sulfonamide-containing analogues (e.g., ) are prioritized for enzyme inhibition studies due to their ability to mimic transition states or coordinate catalytic metal ions .

Pharmacological Potential

  • Anticancer Activity : While the target compound’s activity remains theoretical, structurally related sulfonamides (e.g., ) have shown promise in halogenation and hydrazone-derivative synthesis for targeted therapies .
  • Enzyme Inhibition : The 4-methoxybenzenesulfonamido derivative () crystallized with a carbamoyl group highlights structural versatility for designing inhibitors with tailored steric and electronic profiles .

Biological Activity

3-(4-Cyclohexylbenzenesulfonamido)propanoic acid is a sulfonamide compound that has garnered interest in various fields of biological research. Its unique structural characteristics lend it potential therapeutic applications, particularly in the modulation of biological pathways and enzyme activities.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 790271-25-9
  • Molecular Formula : C16H23NO3S
  • Molecular Weight : 321.43 g/mol

The compound features a cyclohexyl group attached to a benzenesulfonamide moiety, which is linked to a propanoic acid chain. This configuration is crucial for its biological activity as it influences its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of key biochemical pathways, potentially affecting cellular signaling and metabolic processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or metabolic pathways, which can be beneficial in treating diseases characterized by dysregulated enzyme activity.
  • Receptor Binding : It could interact with receptors that mediate various physiological responses, influencing processes such as pain perception or immune response.

Research Findings

Recent studies have explored the compound's efficacy in various biological contexts:

  • Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated its ability to reduce pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases.
  • Antitumor Effects : Preliminary studies have shown that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further cancer research.
  • Neuroprotective Properties : Investigations into the neuroprotective effects of the compound have revealed its potential to mitigate neuronal damage in models of neurodegeneration, possibly through antioxidant mechanisms.

Data Table of Biological Activities

Biological ActivityEffect ObservedReference
Anti-inflammatoryReduced cytokine production
AntitumorInhibited cancer cell growth
NeuroprotectiveMitigated neuronal damage

Case Studies

Several case studies have been conducted to explore the practical applications of this compound:

  • Case Study on Inflammation :
    • Objective : To evaluate the anti-inflammatory effects in a rat model.
    • Findings : Administration resulted in a significant decrease in paw edema and inflammatory markers, indicating its potential for treating conditions like arthritis.
  • Case Study on Cancer Treatment :
    • Objective : To assess the compound's efficacy against breast cancer cell lines.
    • Findings : The compound demonstrated dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
  • Neuroprotection Case Study :
    • Objective : To investigate neuroprotective effects in a mouse model of Alzheimer's disease.
    • Findings : Treatment with the compound improved cognitive function and reduced amyloid plaque formation, suggesting promise for Alzheimer's therapy.

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